Quinolinic acid-d3

説明

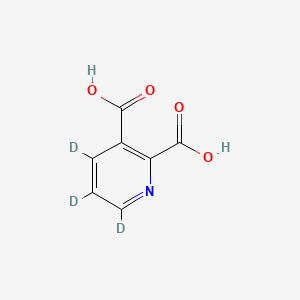

Structure

3D Structure

特性

IUPAC Name |

4,5,6-trideuteriopyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733249 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138946-42-6 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2H₃)Pyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2H₃)Pyridine-2,3-dicarboxylic acid, more commonly known as quinolinic acid (QA), is a dicarboxylic acid derivative of pyridine. It is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism, quinolinic acid is also a potent neurotoxin.[1][2] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist can lead to excitotoxicity, implicating it in the pathophysiology of various neurodegenerative and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of quinolinic acid, tailored for professionals in research and drug development.

Physicochemical Properties

Quinolinic acid is a colorless, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [3] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 188-190 °C (decomposes) | [4] |

| Water Solubility | 0.55 g/100 mL | [4] |

| pKa₁ | 2.43 (at 25 °C) | [4] |

| pKa₂ | Not specified in search results |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [5] |

| Dimethylformamide (DMF) | ~16 mg/mL | [5] |

| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL | [5] |

| Ethanol | Slightly soluble | [6] |

| Ether | Almost insoluble | [6] |

| Benzene | Almost insoluble | [6] |

| Alkalies | Soluble | [6] |

Table 3: Spectroscopic Data

| Technique | Wavelength (λmax) / Shift | Reference(s) |

| UV/Vis Spectroscopy | 216 nm, 264 nm | [5] |

| ¹H NMR (D₂O) | Spectrum available | [7] |

Chemical Reactivity and Stability

The chemical stability of quinolinic acid is influenced by several factors, including temperature, pH, and the presence of impurities.[8] The two carboxylic acid groups on the pyridine ring render the molecule susceptible to decarboxylation at high temperatures.[8] The electron-withdrawing nature of these groups can also affect the electron density of the aromatic ring, potentially increasing its reactivity towards nucleophilic or electrophilic attack under certain conditions.[8] It is reported to be stable under normal storage conditions but is incompatible with strong oxidizing agents.[9] For optimal stability, it is recommended to store quinolinic acid in a cool, dry, and dark place.[8]

Signaling Pathways: The Kynurenine Pathway

Quinolinic acid is a critical intermediate in the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan. This pathway is integral to the de novo synthesis of NAD+. Under normal physiological conditions, the levels of quinolinic acid are tightly regulated. However, under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid. This overproduction is associated with neurotoxic effects due to its agonistic activity at the NMDA receptor.

Caption: The Kynurenine Pathway showing the metabolism of Tryptophan to Quinolinic Acid and NAD+.

Experimental Protocols

Synthesis of (2H₃)Pyridine-2,3-dicarboxylic Acid

A common method for the synthesis of quinolinic acid is the oxidation of quinoline. The following protocol is based on a method yielding high-purity product.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Quinolinic Acid.

Materials:

-

Quinoline

-

Sodium chlorate

-

Cupric sulfate

-

Concentrated sulfuric acid

-

Sodium hydroxide (for alkalization)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel, combine quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in a molar ratio of 1:3.5:1:1.5.

-

Oxidation: Heat the reaction mixture to 103°C and maintain this temperature for 12 hours with continuous stirring.

-

Alkalization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to make the solution alkaline. This step helps in the separation of the product from the catalyst.

-

Acidification: Carefully add hydrochloric acid to the alkaline solution to precipitate the crude quinolinic acid.

-

Isolation of Crude Product: Filter the precipitate and wash with cold deionized water.

Purification by Recrystallization

The crude quinolinic acid can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude quinolinic acid

-

Deionized water

-

Basic solution (e.g., sodium hydroxide solution)

-

Acidic solution (e.g., sulfuric acid)

Procedure:

-

Dissolution: Dissolve the crude quinolinic acid crystals in a basic solution to form a salt solution.[6]

-

Acidification and Crystallization: Slowly add an acid (e.g., sulfuric acid) to the solution to a pH of about 2.0 and stir for approximately 3 hours at room temperature (around 20°C).[6] This will cause the quinolinic acid to crystallize out of the solution.

-

Filtration: Separate the precipitated crystals from the solution using vacuum filtration with an appropriate filter pore size (e.g., 8 µm).[6]

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining impurities.[6]

-

Drying: Dry the purified crystals in an oven at 60°C for about 3 hours.[6] The purity of the recrystallized product can be assessed by techniques such as HPLC.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific method for the quantification of quinolinic acid in biological samples involves GC-MS with negative chemical ionization.[5]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of Quinolinic Acid in biological samples.

Sample Preparation and Extraction:

-

Homogenize the tissue sample in perchloric acid.

-

Neutralize the extract and wash with chloroform.[5]

-

Apply the aqueous phase to a Dowex 1x8 anion exchange column (formate form).[5]

-

Elute the quinolinic acid with 6 M formic acid.[5]

-

Lyophilize the eluate.[5]

Derivatization:

-

Esterify the dried sample with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[5] This step is crucial for making the analyte volatile for GC analysis.

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-5) for chromatographic separation.

-

Detection: Employ negative chemical ionization for high sensitivity and specificity.

-

Quantification: Use an isotopically labeled internal standard, such as [¹⁸O]quinolinic acid, for accurate quantification by selected ion monitoring.[5] Monitor the specific anion currents for both the analyte and the internal standard.[5]

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of quinolinic acid can be determined experimentally using potentiometric titration.

Materials:

-

Quinolinic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Prepare a solution of quinolinic acid of known concentration (e.g., 1 mM) in deionized water.

-

Titration Setup: Place the quinolinic acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized NaOH solution in small, known increments while continuously monitoring and recording the pH of the solution.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like quinolinic acid, two inflection points and two half-equivalence points will be observed.

Conclusion

(2H₃)Pyridine-2,3-dicarboxylic acid is a molecule of significant interest in the fields of neuroscience and drug development due to its dual role as a metabolic intermediate and a potent neurotoxin. A thorough understanding of its chemical properties, including its synthesis, reactivity, and methods of analysis, is crucial for researchers investigating its physiological and pathological functions. This technical guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2982759B1 - Method for purifying quinolinic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

The Kynurenine Pathway: A Technical Guide to the Biosynthesis of Quinolinic Acid from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with approximately 95% being degraded through the kynurenine pathway.[1][2] This complex and highly regulated pathway is not merely a disposal route but a vital source of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous cellular redox reactions.[3][4] A key intermediate in this pathway is quinolinic acid, a molecule with a dualistic nature. It serves as the precursor for de novo NAD+ synthesis but also functions as a potent excitotoxin when its levels are dysregulated, implicating it in a range of neurological disorders.[3][5] This technical guide provides an in-depth exploration of the biosynthesis of quinolinic acid from tryptophan, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.

The Kynurenine Pathway: From Tryptophan to Quinolinic Acid

The conversion of tryptophan to quinolinic acid is a multi-step enzymatic cascade primarily occurring in the liver, but also active in extrahepatic tissues, including the brain.[2][6] The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan to form N'-formylkynurenine.[3] This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), predominantly found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is more widely distributed and is inducible by pro-inflammatory stimuli.[2][6]

N'-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase. L-kynurenine stands at a critical branch point in the pathway. It can be metabolized via three main routes:

-

Transamination to Kynurenic Acid: Catalyzed by kynurenine aminotransferases (KATs).

-

Cleavage to Anthranilic Acid: Catalyzed by kynureninase.

-

Hydroxylation to 3-Hydroxykynurenine: This is the committed step towards quinolinic acid synthesis and is catalyzed by kynurenine 3-monooxygenase (KMO).[1]

3-Hydroxykynurenine is subsequently cleaved by kynureninase to yield 3-hydroxyanthranilic acid. The final enzymatic step in the formation of the unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde, is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). This intermediate then spontaneously cyclizes to form quinolinic acid.[7] Quinolinic acid is ultimately converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPRT), feeding into the de novo NAD+ synthesis pathway.[5][8]

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites can vary significantly between different biological matrices and can be altered in various physiological and pathological states. The following tables summarize representative quantitative data from studies in human subjects.

Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

| Metabolite | Concentration Range (µM) | Reference |

| Tryptophan | 51.45 ± 10.47 | [8] |

| Kynurenine | 1.82 ± 0.54 | [8] |

| 3-Hydroxykynurenine | 0.05 (median) | [9] |

| 3-Hydroxyanthranilic acid | 0.04 (median) | [9] |

| Quinolinic Acid | 0.350 ± 0.167 | [10] |

Table 2: Cerebrospinal Fluid (CSF) Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

| Metabolite | Concentration Range (nM) | Reference |

| Kynurenine | 20 - 100 | [2] |

| Quinolinic Acid | 20 - 80 | [10] |

Table 3: Brain Tissue Concentrations of Kynurenine Pathway Metabolites (Frontal Cortex) in Healthy Controls

| Metabolite | Concentration (pmol/mg tissue) | Reference |

| Kynurenine | ~1.5 | [11] |

| Quinolinic Acid | ~0.5 | [11] |

Experimental Protocols

Accurate measurement of kynurenine pathway metabolites and the activity of its key enzymes is crucial for research and drug development. This section provides detailed methodologies for key experiments.

Quantification of Quinolinic Acid and Other Kynurenine Pathway Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

a. Sample Preparation (Plasma/Serum/CSF)

-

Thaw samples on ice.

-

To 50 µL of sample, add 100 µL of an internal standard solution (containing deuterated analogues of the metabolites of interest) in methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each metabolite and its internal standard should be optimized. For example, for quinolinic acid, a transition of m/z 168 → 124 can be used.

-

Tryptophan 2,3-Dioxygenase (TDO) Activity Assay

This spectrophotometric assay measures the formation of N'-formylkynurenine.

a. Reagents:

-

0.2 M Phosphate buffer, pH 7.5.

-

10 mM L-tryptophan solution (prepare fresh).

-

Purified TDO enzyme.

-

(Optional) 500 U/mL Superoxide dismutase and/or catalase.

b. Procedure:

-

Prepare a reaction mixture containing 10 mM tryptophan in 1.0 mL of 0.2 M phosphate buffer (pH 7.5). If using, add superoxide dismutase and/or catalase.

-

Initiate the reaction by adding a known amount of TDO enzyme (e.g., 10 µg).

-

Monitor the increase in absorbance at 321 nm (the wavelength of maximum absorbance for N'-formylkynurenine) for 40 minutes at 35°C using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of N'-formylkynurenine formation using its molar extinction coefficient.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay measures the production of 3-hydroxykynurenine (3-HK).

a. Reagents:

-

KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5).

-

Assay cocktail (1 mM NADPH, 3 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine).

-

6% Perchloric acid.

b. Procedure:

-

Prepare cell or tissue homogenates in KMO buffer.

-

Incubate 80 µL of the homogenate with 100 µL of the assay cocktail in a final volume of 200 µL at 37°C for 2 hours.

-

Stop the reaction by adding 25 µL of 6% perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

Analyze the supernatant for 3-HK content using HPLC with electrochemical or fluorescence detection.

3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) Activity Assay

This assay can be performed using commercially available ELISA kits or by monitoring substrate degradation.

a. ELISA-based Method (General Principle):

-

Standards and samples are added to wells of a microplate pre-coated with an anti-HAAO antibody.

-

A biotin-conjugated detection antibody specific for HAAO is added.

-

Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of HAAO present.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

b. Spectrophotometric Method:

-

Prepare a reaction mixture containing 3-hydroxyanthranilic acid in a suitable buffer.

-

Initiate the reaction by adding the HAAO enzyme source.

-

Monitor the decrease in absorbance of 3-hydroxyanthranilic acid or the formation of the product, 2-amino-3-carboxymuconate semialdehyde, at their respective maximum absorbance wavelengths.

Visualizing the Pathway and Workflows

Diagrams are essential for understanding the complex relationships within the kynurenine pathway and the associated experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Caption: The enzymatic conversion of tryptophan to quinolinic acid and NAD+.

Caption: A typical workflow for kynurenine metabolite analysis by HPLC-MS/MS.

Caption: Workflow for the TDO enzyme activity assay.

Conclusion

The biosynthesis of quinolinic acid from tryptophan via the kynurenine pathway is a fundamental metabolic route with profound implications for cellular energy and neurological function. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the precise quantification of its metabolites, is paramount for developing therapeutic strategies targeting a host of diseases. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge, practical experimental protocols, and clear visual aids to facilitate further research and innovation. The continued exploration of the kynurenine pathway promises to unveil new avenues for intervention in conditions ranging from neurodegenerative disorders to cancer.

References

- 1. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human HAAO(3-hydroxyanthranilate 3,4-dioxygenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. researchgate.net [researchgate.net]

- 6. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD [mdpi.com]

Spectroscopic Data for Deuterated Pyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for deuterated Pyridine-2,3-dicarboxylic acid, specifically 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid. This stable isotope-labeled compound is a crucial tool in metabolic research and quantitative analysis, serving as an internal standard for its non-deuterated analogue, quinolinic acid, a molecule implicated in various neurodegenerative diseases.

Introduction

Deuterated Pyridine-2,3-dicarboxylic acid (d3-Quinolinic acid) offers a distinct mass shift from its endogenous counterpart, enabling precise quantification by mass spectrometry-based methods. Understanding its spectroscopic characteristics is paramount for its correct identification, purity assessment, and effective utilization in experimental workflows. This guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Isotopic Labeling

The logical workflow for characterizing a deuterated standard involves confirming its structure and assessing the degree and location of isotopic labeling.

Quinolinic Acid: A Critical Precursor in Niacin and NAD+ Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN), a dicarboxylic acid derivative of pyridine, occupies a central and highly regulated position in cellular metabolism. It serves as a key intermediate in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in myriad cellular redox reactions and a substrate for various signaling pathways. The metabolic pathway responsible for QUIN production, the kynurenine pathway, is the primary catabolic route for the essential amino acid tryptophan. Dysregulation of this pathway and subsequent alterations in quinolinic acid levels have been implicated in a range of pathophysiological conditions, particularly neurodegenerative and inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical conversion of quinolinic acid to niacin and NAD+, focusing on the enzymatic machinery, quantitative aspects of the pathway, and detailed experimental methodologies for its investigation.

The Kynurenine Pathway: From Tryptophan to Quinolinic Acid

The journey from tryptophan to NAD+ begins with the kynurenine pathway, a cascade of enzymatic reactions that progressively metabolizes tryptophan.[1] The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, including immune cells and the brain.[2] N-formylkynurenine is then rapidly converted to kynurenine.

Kynurenine stands at a critical branch point. It can be metabolized down two major arms: one leading to the production of the neuroprotective kynurenic acid (KYNA), and the other, the focus of this guide, leading to the synthesis of quinolinic acid. The latter pathway is initiated by the enzyme kynurenine 3-monooxygenase (KMO), which hydroxylates kynurenine to 3-hydroxykynurenine. Subsequent enzymatic steps catalyzed by kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) lead to the formation of the unstable intermediate 2-amino-3-carboxymuconate semialdehyde, which non-enzymatically cyclizes to form quinolinic acid.[3][4]

The activity of the kynurenine pathway is tightly regulated, particularly by inflammatory signals. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, leading to an upregulation of the pathway and increased production of quinolinic acid.[5] This inflammatory link underscores the interest in this pathway for drug development in neuroinflammatory and autoimmune disorders.

Conversion of Quinolinic Acid to Niacin and NAD+

The conversion of quinolinic acid to NAD+ is a three-step enzymatic process. The key enzyme initiating this conversion is Quinolinic Acid Phosphoribosyltransferase (QAPRTase) (EC 2.4.2.19).

-

Formation of Nicotinate Mononucleotide (NaMN): QAPRTase catalyzes the reaction between quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce nicotinic acid mononucleotide (NaMN), pyrophosphate (PPi), and carbon dioxide.[6][7] This is a pivotal step that commits quinolinic acid to the NAD+ synthesis pathway.

-

Formation of Nicotinate Adenine Dinucleotide (NaAD): Nicotinate mononucleotide adenylyltransferase (NMNAT) then transfers an adenylate moiety from ATP to NaMN, forming nicotinic acid adenine dinucleotide (NaAD).

-

Formation of Nicotinamide Adenine Dinucleotide (NAD+): Finally, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD, using glutamine as the nitrogen donor, to produce NAD+.

Quantitative Data

The efficiency and regulation of the quinolinic acid to NAD+ pathway are governed by the kinetic properties of the involved enzymes and the cellular concentrations of the metabolites.

Table 1: Kinetic Parameters of Key Enzymes in the Kynurenine Pathway

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |

| IDO1 | Human (recombinant) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | - | [8] |

| TDO | Human (recombinant) | L-Tryptophan | 132 - 135 | 0.54 | - | [9] |

| 3-HAAO | Rat (forebrain) | 3-Hydroxyanthranilic Acid | 3.6 ± 0.5 | - | 73.7 ± 9.5 pmol/h/mg tissue | [10] |

| QAPRTase | Human (recombinant) | Quinolinic Acid | 21.6 ± 3.0 | - | 85 nmol/min/mg | [7][11] |

| QAPRTase | Human (recombinant) | PRPP | 23.2 ± 3.6 | - | - | [7] |

| QAPRTase | M. tuberculosis | Quinolinic Acid | 80 | 0.12 | - | [6][12] |

| QAPRTase | M. tuberculosis | PRPP | 390 | 0.14 | - | [6][12] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations).

Table 2: Representative Concentrations of Quinolinic Acid, Niacin, and NAD+ in Mammalian Tissues

| Metabolite | Tissue | Species | Concentration | Reference(s) |

| Quinolinic Acid | Brain | Rat | Nanomolar range (increases with age and inflammation) | [5][13] |

| Quinolinic Acid | Cerebrospinal Fluid (CSF) | Human | Nanomolar range | [5] |

| Niacin (Nicotinic Acid) | Liver | - | Higher concentrations in metabolically active tissues | [14] |

| Niacin (Nicotinic Acid) | Kidney | - | Higher concentrations in metabolically active tissues | [14] |

| Niacin (Nicotinic Acid) | Heart | - | Higher concentrations in metabolically active tissues | [14] |

| NAD+ | Liver | Mouse | ~596 nmol/g | [15] |

| NAD+ | Skeletal Muscle | Mouse | ~163 nmol/g | [15] |

| NAD+ | Kidney | Mouse | High levels | [16] |

| NAD+ | Liver | Human | - | [15] |

| NAD+ | Red Blood Cells | Human | High NAD+/NADH ratio | [15] |

Note: Metabolite concentrations are dynamic and can be influenced by diet, age, and disease state.

Experimental Protocols

Accurate quantification of kynurenine pathway metabolites and measurement of enzyme activities are crucial for understanding the role of quinolinic acid in health and disease.

Protocol 1: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of tryptophan, kynurenine, quinolinic acid, and other metabolites in biological samples.

1. Sample Preparation:

- Plasma/Serum: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated analogs of the analytes). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[17]

- Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma/serum.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.[17]

- Mass Spectrometry Detection:

- Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

// Nodes

Sample [label="Biological Sample\n(Plasma, Tissue)", fillcolor="#4285F4"];

Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile + IS)", fillcolor="#4285F4"];

Centrifugation [label="Centrifugation", fillcolor="#4285F4"];

Supernatant_Transfer [label="Supernatant Transfer", fillcolor="#4285F4"];

Evaporation [label="Evaporation to Dryness", fillcolor="#4285F4"];

Reconstitution [label="Reconstitution", fillcolor="#4285F4"];

LC_Separation [label="LC Separation\n(C18 column, Gradient)", fillcolor="#FBBC05"];

MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#FBBC05"];

Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853"];

// Edges

Sample -> Protein_Precipitation;

Protein_Precipitation -> Centrifugation;

Centrifugation -> Supernatant_Transfer;

Supernatant_Transfer -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LC_Separation;

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Protocol 2: Assay for Quinolinic Acid Phosphoribosyltransferase (QAPRTase) Activity

This spectrophotometric assay measures the formation of NaMN from quinolinic acid.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

- Add substrates: quinolinic acid (e.g., 1 mM) and PRPP (e.g., 0.5 mM).

- Add MgCl2 (e.g., 5 mM) as a required cofactor.

- Add the enzyme source (e.g., purified recombinant QAPRTase or tissue homogenate).

2. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Measurement:

- Stop the reaction by adding an acid (e.g., perchloric acid).

- Measure the formation of NaMN by monitoring the increase in absorbance at approximately 267 nm.[6] Alternatively, the product can be quantified by HPLC.

4. Calculation:

- Calculate the enzyme activity based on the change in absorbance over time and the molar extinction coefficient of NaMN.

// Nodes

Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, QUIN, PRPP, MgCl2)", fillcolor="#4285F4"];

Add_Enzyme [label="Add Enzyme Source", fillcolor="#4285F4"];

Incubate [label="Incubate at 37°C", fillcolor="#FBBC05"];

Stop_Reaction [label="Stop Reaction\n(e.g., Acid)", fillcolor="#EA4335"];

Measure_Absorbance [label="Measure Absorbance at 267 nm\n(or HPLC analysis)", fillcolor="#34A853"];

Calculate_Activity [label="Calculate Enzyme Activity", fillcolor="#34A853"];

// Edges

Prepare_Mixture -> Add_Enzyme;

Add_Enzyme -> Incubate;

Incubate -> Stop_Reaction;

Stop_Reaction -> Measure_Absorbance;

Measure_Absorbance -> Calculate_Activity;

}

Drug Development Implications

The central role of the kynurenine pathway and quinolinic acid in neuroinflammation and immune regulation has made it an attractive target for therapeutic intervention.

-

Inhibition of Kynurenine 3-Monooxygenase (KMO): Inhibiting KMO is a promising strategy to reduce the production of the excitotoxic quinolinic acid and simultaneously shunt the pathway towards the neuroprotective kynurenic acid.[18] Several KMO inhibitors are in preclinical development for neurodegenerative diseases.

-

Modulation of 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAAO): As the direct precursor to quinolinic acid, inhibiting 3-HAAO offers a more targeted approach to reducing quinolinic acid levels.

-

Activation of Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Enhancing the activity of QAPRTase could potentially accelerate the conversion of quinolinic acid to NAD+, thereby reducing its accumulation and simultaneously boosting NAD+ levels, which can be beneficial in conditions of NAD+ depletion.

The development of potent and selective modulators of these enzymes requires robust and reliable assays, such as those described in this guide, to assess their efficacy and mechanism of action.

Conclusion

Quinolinic acid is a critical metabolite at the intersection of tryptophan catabolism and NAD+ biosynthesis. Its production via the kynurenine pathway is tightly linked to the immune system, and its accumulation can have significant pathophysiological consequences. A thorough understanding of the enzymatic steps involved in its synthesis and conversion to niacin and NAD+, coupled with accurate quantitative analysis and robust experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of this pathway and harness its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for advancing research in this exciting and rapidly evolving field.

References

- 1. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. uniprot.org [uniprot.org]

- 5. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of quinolinic acid phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and inhibition of its activity by pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. WikiGenes - Haao - 3-hydroxyanthranilate 3,4-dioxygenase [wikigenes.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]

- 17. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

The Architecture of Molecular Recognition: A Technical Guide to Supramolecular Synthon Formation with Pyridine Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The predictable and robust nature of supramolecular synthons, particularly those involving pyridine dicarboxylic acids, offers a powerful tool in the rational design and synthesis of novel crystalline materials with tailored physicochemical properties. This technical guide provides an in-depth exploration of the core principles governing the formation of these synthons, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their structural features. The insights presented herein are pivotal for applications ranging from crystal engineering and materials science to the development of new active pharmaceutical ingredients (APIs).

Core Concepts in Supramolecular Synthon Formation

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. At the heart of this is the "supramolecular synthon" concept, which describes robust and predictable intermolecular interactions that can be reliably utilized in the design of molecular solids.[1] In the context of pyridine dicarboxylic acids, the most prominent and reliable interaction is the carboxylic acid-pyridine heterosynthon , formed through a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring (COOH···Npyr).[2][3][4]

The formation of a co-crystal versus a salt in these systems is largely governed by the difference in the pKa values (ΔpKa) of the carboxylic acid and the pyridine derivative. A general guideline, often referred to as the "ΔpKa rule," suggests that a ΔpKa of less than 0 typically results in a co-crystal, where no proton transfer occurs.[2] Conversely, a ΔpKa greater than 3 usually leads to the formation of a molecular salt via proton transfer from the acid to the pyridine nitrogen (COO⁻···HN⁺pyr).[2] The intermediate range between 0 and 3 can result in either species, with a predominance of salt formation.[2]

Beyond this primary interaction, other weaker interactions such as C-H···O, C-H···N, π-π stacking, and nitrile-nitrile interactions play a crucial role in stabilizing the overall three-dimensional crystal packing.[1][5] The specific isomer of the pyridine dicarboxylic acid (e.g., 2,3-, 2,5-, 2,6- etc.) significantly influences the directionality and geometry of these interactions, leading to a diverse range of supramolecular architectures.[6]

Quantitative Analysis of Supramolecular Synthons

The precise geometry of supramolecular synthons can be elucidated through single-crystal X-ray diffraction (SCXRD). The following tables summarize key quantitative data from published studies on co-crystals involving pyridine derivatives and dicarboxylic acids, providing a comparative overview of important bond lengths and angles.

Table 1: Selected Hydrogen Bond Parameters in Carboxylic Acid-Pyridine Derivative Co-crystals [5]

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| (ox)0.5(2-CNpy) | O1-H1···N1 | 0.82 | 1.61 | 2.43 | 178.0 |

| (adp)(4-CNpy)2 | O9-H9···N1 | 0.82 | 1.92 | 2.74 | 171.0 |

| (tp)(4-CNpy)2 | O1-H1···N1 | 0.82 | 1.84 | 2.66 | 172.0 |

| (adp)(3-CNpy)2 | O9-H9···N1 | 0.82 | 1.92 | 2.74 | 170.0 |

Data from a study on co-crystals of cyanopyridines (CNpy) with oxalic acid (ox), adipic acid (adp), and terephthalic acid (tp).[5]

Table 2: Carboxylic Acid C-O Bond Lengths in Co-crystals [5]

| Compound | C=O Bond Length (Å) | C-O(H) Bond Length (Å) |

| (ox)0.5(2-CNpy) | 1.213(3) | 1.305(3) |

| (adp)(4-CNpy)2 | 1.217(2) | 1.311(2) |

| (tp)(4-CNpy)2 | 1.215(4) | 1.310(4) |

| (adp)(3-CNpy)2 | 1.216(2) | 1.312(2) |

The distinct C=O and C-O(H) bond lengths are indicative of the neutral carboxylic acid group, confirming co-crystal formation rather than salt formation where the C-O bond lengths would be averaged due to delocalization in the carboxylate anion.[5]

Experimental Protocols

The successful synthesis and characterization of supramolecular synthons involving pyridine dicarboxylic acids require meticulous experimental procedures. The following sections detail generalized protocols for co-crystallization and subsequent analysis.

Co-crystal Synthesis

Several methods can be employed for the preparation of co-crystals, with the choice of method often influencing the resulting crystalline form.

This is the most common and often most successful method for obtaining high-quality single crystals suitable for SCXRD.

Protocol:

-

Molar Ratio Selection: Dissolve equimolar or other desired stoichiometric ratios of the pyridine dicarboxylic acid and the co-former in a suitable solvent or solvent mixture.[2][5] Common solvents include methanol, ethanol, and water.[5]

-

Dissolution: Gently heat and/or stir the mixture until all components are fully dissolved.[2][5]

-

Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature or in a controlled environment (e.g., a refrigerator at < 4 °C).[5]

-

Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor and dry them.

This solvent-free or minimal-solvent method is an efficient screening tool and can sometimes yield crystalline forms not accessible through solution methods.

Protocol:

-

Mixing: Place the pyridine dicarboxylic acid and the co-former in the desired molar ratio into a mortar or a ball mill.

-

Grinding: Grind the mixture for a set period (e.g., 15-30 minutes). For liquid-assisted grinding, add a few drops of a suitable solvent.[7]

-

Analysis: The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to determine if a new crystalline phase has formed.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of supramolecular synthons.

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., -100 °C) to minimize thermal vibrations.[2]

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.[8]

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify new crystalline phases. It is particularly useful for screening the products of mechanochemical grinding and for confirming the phase purity of bulk samples.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups (e.g., O-H and C=O stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice.[10]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability and melting point of the co-crystals, which are often different from those of the individual components.

Visualizing Supramolecular Synthons and Workflows

Graphical representations are invaluable for understanding the complex interplay of intermolecular forces and the logical flow of experimental procedures.

Caption: Supramolecular synthon formation pathway.

Caption: Co-crystal synthesis and characterization workflow.

Conclusion and Outlook

The formation of supramolecular synthons with pyridine dicarboxylic acids represents a cornerstone of modern crystal engineering. The predictability of the carboxylic acid-pyridine heterosynthon, governed by well-understood physicochemical principles like the ΔpKa rule, allows for the rational design of multi-component crystalline materials.[2] This guide has provided a comprehensive overview of the key concepts, quantitative structural data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to harness the power of these molecular recognition events.

Future advancements in this field will likely focus on the development of more sophisticated predictive models that can account for the subtle interplay of multiple weak interactions, enabling the in silico design of co-crystals with precisely controlled properties.[11] Furthermore, the application of these principles will continue to be instrumental in addressing challenges in the pharmaceutical industry, such as improving the solubility, stability, and bioavailability of active pharmaceutical ingredients.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Computational Tools for Predicting Supramolecular Synthons [mdpi.com]

Methodological & Application

Synthesis of Pyridine-2,3-dicarboxylic acid-d3: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of deuterated Pyridine-2,3-dicarboxylic acid-d3, a critical internal standard for mass spectrometry-based quantitative analysis. The synthesis involves a two-step process commencing with the base-catalyzed hydrogen-deuterium exchange of quinoline, followed by the oxidation of the resulting deuterated quinoline. This application note is intended for researchers in medicinal chemistry, drug metabolism, and analytical chemistry who require a reliable method for preparing this labeled compound for use in metabolomics and pharmacokinetic studies, particularly those involving the kynurenine pathway.

Introduction

Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a downstream metabolite of the kynurenine pathway, which is implicated in various neurological disorders. Accurate quantification of quinolinic acid in biological matrices is crucial for understanding its pathological roles. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis. Pyridine-2,3-dicarboxylic acid-d3 is the preferred internal standard for this purpose.

This protocol details a robust and accessible method for the synthesis of Pyridine-2,3-dicarboxylic acid-d3. The synthetic strategy involves:

-

Deuteration of Quinoline: A base-catalyzed hydrogen-deuterium (H/D) exchange reaction is employed to introduce deuterium atoms onto the quinoline precursor.

-

Oxidation of Deuterated Quinoline: The deuterated quinoline is then oxidized to yield the final product, Pyridine-2,3-dicarboxylic acid-d3.

Experimental Overview

The overall synthetic workflow is depicted in the following diagram:

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinic acid (QA), a dicarboxylic acid with a pyridine backbone, is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[1] It serves as a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[1] However, at elevated concentrations, quinolinic acid acts as a potent excitotoxin, over-activating N-methyl-D-aspartate (NMDA) receptors in the brain, which can lead to neuronal damage and death.[1] Consequently, high levels of quinolinic acid have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1]

Accurate and sensitive quantification of quinolinic acid in biological matrices is crucial for understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, the analysis of quinolinic acid presents challenges due to its polar nature, which can result in poor retention on traditional reversed-phase columns, and its relatively low UV absorbance, which can limit sensitivity.[2][3]

This application note provides detailed protocols for the analysis of quinolinic acid using HPLC with UV detection and a more sensitive method involving fluorescence derivatization.

Analytical Strategies for Quinolinic Acid Analysis

Several HPLC-based strategies can be employed for the quantification of quinolinic acid, each with its own advantages and considerations. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

A common approach is Reversed-Phase (RP) HPLC , often requiring acidic mobile phases to protonate the carboxylic acid groups and increase retention on C18 columns.[2] To overcome the challenges of its high polarity, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be effective.[1][2] For enhanced sensitivity, especially in biological samples where concentrations can be low, fluorescence derivatization is a highly effective strategy.[3][4] This involves chemically modifying the quinolinic acid molecule to introduce a fluorescent tag, allowing for detection at much lower concentrations than is possible with UV absorbance.

Caption: Analytical strategies for HPLC-based quinolinic acid quantification.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the analysis of quinolinic acid, providing a comparison of their key parameters and performance characteristics.

| Method | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Reference |

| Mixed-Mode HPLC | Newcrom BH | Water, Acetonitrile, and Phosphoric Acid | UV (200 nm) | Not Specified | [1] |

| Reversed-Phase HPLC | C18 | Methanol:10 mM Sodium Phosphate Monobasic, pH 2.8 (27:73 v/v) | UV (330 nm) | Not Specified | [5] |

| Reversed-Phase HPLC with Derivatization | Reversed-phase column | Gradient elution with aqueous methanol | Fluorescence | 3 pmol (500 pg) | [3][4] |

| UHPLC-MS/MS | Not Specified | Not Specified | Mass Spectrometry | 0.15–9.43 ng/mL | [5] |

Experimental Protocols

The following are detailed protocols for the analysis of quinolinic acid using two different HPLC methods.

This protocol describes a robust method for the quantification of quinolinic acid in biological fluids using a standard reversed-phase HPLC system with UV detection.

a. Reagents and Materials

-

Quinolinic acid standard

-

Perchloric acid (PCA)

-

Methanol (HPLC grade)

-

Sodium phosphate monobasic (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

0.22 µm syringe filters

b. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Data acquisition and processing software

c. Standard Preparation

-

Prepare a 1 mg/mL stock solution of quinolinic acid in HPLC grade water.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

d. Sample Preparation (from Plasma or Serum)

-

To 200 µL of plasma or serum, add 20 µL of 12% (w/v) perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

The sample is now ready for injection.

e. HPLC Conditions

-

Mobile Phase: 25% (v/v) Methanol in an aqueous buffer adjusted to pH 2.0.[5]

-

Flow Rate: 1.15 mL/min.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: 37°C.[5]

-

UV Detection: 274 nm.[2]

f. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards to construct a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of quinolinic acid in the samples by comparing the peak area to the calibration curve.

This protocol enhances sensitivity by derivatizing quinolinic acid with monodansylcadaverine, a fluorescent tag, making it suitable for samples with low concentrations of the analyte.[3][4]

a. Reagents and Materials

-

Quinolinic acid standard

-

Monodansylcadaverine

-

Water-soluble carbodiimide (e.g., EDC)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.22 µm syringe filters

b. Instrumentation

-

HPLC system with a fluorescence detector

-

Reversed-phase column (e.g., C18, 5 µm particle size)

-

Data acquisition and processing software

c. Standard and Sample Derivatization

-

To 5 µL of the sample or standard, add the derivatization reagents (water-soluble carbodiimide and monodansylcadaverine) under mild conditions.[4] Note: Optimal concentrations and reaction times should be determined empirically.

-

No extraction procedure is required for water-based samples.[3][4]

d. HPLC Conditions

-

Mobile Phase: Gradient elution with 57–100% (v/v) aqueous methanol.[4]

-

Flow Rate: 1.0 mL/min (typical, may require optimization).

-

Injection Volume: 5 µL.[4]

-

Fluorescence Detection: Excitation at 328 nm and emission at 377 nm.[4]

e. Analysis

-

Equilibrate the HPLC system.

-

Inject the derivatized standards and samples.

-

Construct a calibration curve and quantify the quinolinic acid in the samples.

Experimental Workflow

The general workflow for the analysis of quinolinic acid by HPLC is depicted in the following diagram.

References

- 1. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Quinolinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route of the essential amino acid L-tryptophan.[1][2][3] As an agonist of the N-methyl-D-aspartate (NMDA) receptor, elevated levels of QUIN have been implicated in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[2] Consequently, the accurate and sensitive quantification of QUIN in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue is crucial for researchers and drug development professionals studying its role in disease and evaluating potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for this purpose, particularly when coupled with negative chemical ionization.[4]

Principle of the Method

Due to its low volatility, quinolinic acid requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common and effective method is esterification with hexafluoroisopropanol (HFIP).[4][5] The derivatized QUIN is then separated from other sample components on a gas chromatography column and subsequently detected by a mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific mass-to-charge ratio (m/z) ions corresponding to the derivatized QUIN and a stable isotope-labeled internal standard (e.g., [¹⁸O]QUIN or [²H₃]QUIN).[4][6] This approach provides excellent specificity and allows for precise quantification, even at trace levels (femtomolar).[4][5]

Experimental Protocols

Reagents and Materials

-

Quinolinic acid (QUIN) standard

-

Deuterated ([²H₃]) or ¹⁸O-labeled ([¹⁸O]) Quinolinic acid internal standard (IS)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroacetylimidazole or Pentafluoropropionic anhydride (PFAA) and Pentafluoropropanol (PFP)[6]

-

Formic Acid

-

Perchloric Acid

-

Heptane, Ethyl Acetate, Toluene, Chloroform

-

Methanol

-

Dowex 1x8 Anion Exchange Resin

-

Deionized Water

-

Biological Matrix (e.g., plasma, CSF, brain tissue homogenate)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of QUIN and the internal standard in deionized water or 0.1 M NaOH to create stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water or 1% formic acid to create calibration standards ranging from low to high nanomolar concentrations.[6]

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 50 nM [²H₃]quinolinic acid in 1% aqueous formic acid) to be added to all samples, calibrators, and quality controls.[6]

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific matrix.

-

Homogenization (for tissue): Homogenize ~10 mg of tissue in a solvent mixture such as methanol:water:chloroform (2.5:1:1).[7]

-

Protein Precipitation: To 50 µL of sample (plasma, CSF, or tissue homogenate supernatant), add 50 µL of the internal standard spiking solution.[6] Precipitate proteins by adding a strong acid, such as perchloric acid, followed by centrifugation.

-

Solid-Phase Extraction (SPE):

Derivatization

-

To the dried residue, add 120 µL of pentafluoropropanol (PFP) and 130 µL of pentafluoropropionic anhydride (PFAA).[6]

-

Alternatively, use hexafluoroisopropanol (HFIP) with trifluoroacetylimidazole as a catalyst.[4]

-

Heat the mixture at 75°C for 30 minutes.[6]

-

Evaporate the derivatization reagents to dryness under a stream of nitrogen or in a vacuum concentrator.[6]

-

Reconstitute the dried derivatized sample in 50 µL of a suitable organic solvent like heptane or ethyl acetate for injection into the GC-MS.[4][6]

GC-MS Analysis and Data Presentation

Instrumentation Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized quinolinic acid.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 or similar |

| Column | DB-5MS, HP-5MS, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)[4][8] |

| Inlet Temperature | 250°C[6] |

| Injection Mode | Pulsed Splitless[6] |

| Injection Volume | 1 µL[6] |

| Carrier Gas | Helium at 1.0 mL/min[8] |

| Oven Program | Initial: 60°C for 1 min, Ramp: 13°C/min to 230°C[6] |

| Mass Spectrometer | Agilent 5975 or similar |

| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI)[4][5] |

| Ion Source Temp | 150°C[6] |

| Quadrupole Temp | 150°C[6] |

| Reagent Gas (NCI) | Methane or Ammonia |

| Selected Ion Monitoring (SIM) | QUIN derivative (e.g., m/z 467, 316), IS derivative (e.g., m/z 471, 320)[4] |

Quantitative Data Summary

The performance of the method should be validated to ensure reliability. The table below summarizes typical validation parameters reported for GC-MS quantification of quinolinic acid.

| Parameter | Typical Value | Reference |

| Linearity (R²) | ≥0.995 | [6] |

| Concentration Range | 1 to 1000 nM | [6] |

| Limit of Detection (LOD) | 3 fmol (on-column) | [4] |

| Limit of Quantification (LOQ) | <1 fmol (on-column) | [5] |

| Intra-assay Variability (CV%) | 3.2% | [4] |

| Inter-assay Variability (CV%) | 8.1% | [4] |

| Recovery | 82.9% - 92.0% (general reference) | [8] |

Visualizations

Kynurenine Signaling Pathway

The synthesis of quinolinic acid occurs via the kynurenine pathway, a metabolic cascade initiated by the degradation of tryptophan. This pathway is a key focus in neuroscience and immunology, as its metabolites have profound effects on the central nervous system.[1][3]

Caption: Synthesis of quinolinic acid from L-tryptophan via the kynurenine pathway.

Experimental Workflow

The analytical procedure for quantifying quinolinic acid involves several distinct stages, from initial sample collection to the final data analysis. Each step is critical for achieving accurate and reproducible results.

Caption: Step-by-step workflow for QUIN analysis by GC-MS.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 8. madison-proceedings.com [madison-proceedings.com]

Application Note: High-Throughput Quantification of Quinolinic Acid in Biological Matrices Using an Isotopically Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinic acid (QUIN or QA) is a neuroactive metabolite produced downstream in the kynurenine pathway, which is responsible for the metabolism of the essential amino acid tryptophan.[1][2][3] It functions as an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders due to its neurotoxic properties.[2][3][4] Given its role in disease, the accurate and precise quantification of quinolinic acid in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue is critical for both clinical research and the development of novel therapeutics.[5][6]

The use of a stable isotope-labeled (SIL) internal standard, such as quinolinic acid-d3, is the gold standard for quantitative analysis by mass spectrometry.[7][8] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[8] This allows it to co-elute with the analyte and experience identical conditions during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of quinolinic acid using isotopically labeled standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Kynurenine Pathway and Quinolinic Acid Synthesis

Quinolinic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is a key area of interest in drug development for neurological diseases.[3][6]

Experimental Protocols

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for analyzing kynurenine pathway metabolites in plasma, CSF, and brain tissue.[5][6][9]

1. Materials and Reagents

-

Quinolinic Acid (Analyte) Standard (Sigma-Aldrich or equivalent)

-

This compound or -d5 (Isotopically Labeled Internal Standard) (Toronto Research Chemicals or equivalent)[10][11]

-

Formic Acid, LC-MS Grade

-

Acetonitrile (ACN), LC-MS Grade

-

Methanol, LC-MS Grade

-

Ultrapure Water

-

Biological Matrix (Plasma, Serum, CSF, Brain Homogenate)

-

96-well protein precipitation plates

2. Sample Preparation (Protein Precipitation)

-

Thaw biological samples (plasma, serum, CSF) on ice. For brain tissue, homogenize in an appropriate buffer.

-

Aliquot 25-100 µL of the sample into a 96-well plate.[10]

-

Add the internal standard (IS) working solution (e.g., this compound) to each sample to achieve a final concentration within the linear range of the assay.

-

Add 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the plate for 2 minutes and centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. Instrumental Analysis

-

Chromatography System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

-

Column: A C18 reversed-phase column is commonly used.[5][6] Phenyl-Hexyl or HILIC columns may also be suitable depending on the specific metabolites of interest.[12]

-

Mobile Phase A: 0.1-0.2% Formic Acid in Water

-

Mobile Phase B: 0.1-0.2% Formic Acid in Acetonitrile/Methanol

-

Flow Rate: 0.4 - 0.6 mL/min

-

Gradient: A linear gradient from ~2% B to 95% B over 5-7 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Positive mode is often used after derivatization, while negative mode can be used for the native acid.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Processing

-

Integrate the peak areas for the analyte (Quinolinic Acid) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of quinolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization to make the polar quinolinic acid volatile for GC analysis.[13][14]

1. Materials and Reagents

-

All reagents from Protocol 1, plus:

-

[¹⁸O]Quinolinic Acid (Internal Standard)[13]

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroacetylimidazole (TFAI)

-

Heptane

-

Dowex 1x8 Anion Exchange Resin

2. Sample Preparation (Extraction and Derivatization)

-

Acidify the sample with perchloric acid and neutralize.

-

Spike the sample with the [¹⁸O]Quinolinic Acid internal standard.

-

Apply the sample to a Dowex 1x8 (formate form) column.

-

Wash the column and elute the acids with 6 M formic acid.

-

Lyophilize the eluate.

-

Esterify the dried residue with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[13]

-

Extract the resulting esters into heptane for injection.

3. Instrumental Analysis

-

Gas Chromatograph: Agilent GC or equivalent with a capillary column (e.g., DB-5).[13]

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (~60°C) and ramp up to ~280°C.

-

Mass Spectrometer: Single or triple quadrupole mass spectrometer

-

Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[13]

-

Detection Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The use of an internal standard is crucial for accurate quantification. The tables below summarize typical mass spectrometry parameters and method performance characteristics.

Table 1: Mass Spectrometry Parameters for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Quinolinic Acid (Native) | 168.1 | 78 / 124 | [15] |

| This compound (IS) | 171.0 | 81 | [10][15] |

| Quinolinic Acid (Derivatized) | 280 | 78 | [10] |

| This compound (Derivatized, IS) | 283 | 81 | [10] |

Table 2: Representative Method Validation Data

| Parameter | Typical Performance | Reference(s) |

| Linearity (R²) | > 0.99 | [11] |

| Lower Limit of Quantification | 0.25 - 10 nmol/L | [12] |

| Intra-assay Precision (%CV) | < 5% (e.g., 3.2% - 4.5%) | [10][13] |

| Inter-assay Precision (%CV) | < 10% (e.g., 6.3% - 8.1%) | [10][13] |

| Accuracy (% Recovery) | 85-115% | [11] |

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis, emphasizing the point at which the internal standard is introduced.

Rationale for Using an Internal Standard

An isotopically labeled internal standard is the ideal tool to ensure accuracy in mass spectrometry-based quantification. It corrects for variability at multiple stages of the analytical process.

References

- 1. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 3. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Determination of Quinolinic Acid in Human Serum using LC-MS/MS

Introduction

Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route for the essential amino acid tryptophan.[1] It functions as an N-methyl-D-aspartate (NMDA) receptor agonist and is considered a neurotoxin at elevated concentrations.[1][2] Dysregulation of the kynurenine pathway and subsequent changes in quinolinic acid levels have been implicated in the pathophysiology of numerous neurodegenerative, inflammatory, and psychiatric disorders.[3][4][5] Consequently, the accurate and precise quantification of quinolinic acid in biological matrices such as serum is crucial for clinical research, disease biomarker discovery, and the development of therapeutic interventions.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of quinolinic acid in human serum. The method is designed for high-throughput analysis, requiring minimal sample volume, making it suitable for large-scale clinical and epidemiological studies.[6][7]

Biochemical Pathway

Quinolinic acid is synthesized from tryptophan through the kynurenine pathway. This multi-step enzymatic pathway is a key area of research in neuroscience and immunology.

Caption: The Kynurenine Pathway leading to Quinolinic Acid synthesis.

Experimental Protocol

This protocol provides a detailed procedure for the quantification of quinolinic acid in human serum samples.

Overall Workflow

The analytical workflow consists of serum sample collection, protein precipitation and derivatization, followed by LC-MS/MS analysis and data processing.

Caption: General workflow for Quinolinic Acid analysis in serum.

Materials and Reagents

-

Quinolinic Acid (QA) standard (Sigma-Aldrich)

-

Quinolinic Acid-d3 (QA-d3) internal standard (IS) (Toronto Research Chemicals)[8]